molecular formula C25H33NO3Si B118743 (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one CAS No. 155371-59-8

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one

Cat. No.: B118743
CAS No.: 155371-59-8
M. Wt: 423.6 g/mol
InChI Key: RKMPTVJJXUTDCL-XZOQPEGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl and Phenyl Groups: These groups can be introduced through acylation and arylation reactions.

    Protection of the Hydroxyl Group: The triisopropylsilyl group is often used as a protecting group for hydroxyl functionalities.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with azetidine structures often exhibit significant biological activities. The specific biological activities attributed to (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one include:

  • Anticancer Activity : Potential interactions with cancer cell lines have been noted, suggesting its role in inhibiting tumor growth.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains.
  • Neuroprotective Effects : The structural characteristics may allow for interactions with neurobiological pathways, warranting further investigation .
Compound NameStructure CharacteristicsBiological Activity
1-BenzoylazetidineContains a benzoyl group; lacks silyloxy substituentAntimicrobial properties
4-PhenylazetidinSimilar azetidine core; different substituentsAnticancer activity
TriisopropylsilyloxybenzamideSilyloxy group present; different core structurePotential neuroprotective effects

This table illustrates how variations in substituents can influence biological activity and chemical reactivity, emphasizing the uniqueness of This compound within this class of compounds .

Applications in Medicinal Chemistry

The unique structure of This compound lends itself to various applications in medicinal chemistry:

  • Drug Design and Development : Its ability to mimic peptide structures makes it a candidate for designing novel therapeutics.
  • Targeted Therapy : The compound's interactions with specific biological targets can be explored for developing targeted cancer therapies.
  • Chemical Probes : It can serve as a chemical probe to study biological pathways and mechanisms due to its unique reactivity profile .

Mechanism of Action

The mechanism of action of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one depends on its specific biological target. Generally, azetidinones may inhibit enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: These are also β-lactam antibiotics with a four-membered ring structure.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.

    Carbapenems: Broad-spectrum β-lactam antibiotics with a slightly different ring structure.

Uniqueness

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is unique due to its specific substituents and stereochemistry, which may confer distinct chemical and biological properties compared to other azetidinones.

Biological Activity

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one, also known as a derivative of paclitaxel, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound is part of a class of molecules that interact with microtubules, which are critical components of the cell's cytoskeleton and play a significant role in cell division.

  • Molecular Formula : C25H33NO3Si
  • Molecular Weight : 429.62 g/mol
  • CAS Number : 155371-59-8
  • Appearance : Typically a transparent solid

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of paclitaxel, a well-known chemotherapeutic agent. The compound's structure allows it to interact with tubulin, inhibiting its polymerization into microtubules and thus disrupting mitosis in cancer cells.

  • Microtubule Stabilization : The compound binds to the β-subunit of tubulin, promoting microtubule assembly and preventing depolymerization.
  • Cell Cycle Arrest : By stabilizing microtubules, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in malignant cells.
  • Antineoplastic Properties : It exhibits cytotoxic effects on various cancer cell lines, making it a candidate for further development in cancer therapies.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. Here are some key findings:

Study ReferenceFindings
The compound serves as an intermediate in synthesizing paclitaxel derivatives, enhancing the overall yield and purity of the final product.
In vitro studies demonstrated that this compound has significant cytotoxicity against various cancer cell lines compared to standard treatments.
Kinetic resolution studies indicated that modifications at specific positions on the azetidinone scaffold can enhance biological activity and selectivity towards cancer cells.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the efficacy of this compound against breast cancer cell lines (MCF7 and MDA-MB-231). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Mechanistic Insights : Another study investigated the mechanism through which this compound induces apoptosis in lung cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic cell death.

Properties

IUPAC Name

(3R,4S)-1-benzoyl-4-phenyl-3-tri(propan-2-yl)silyloxyazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO3Si/c1-17(2)30(18(3)4,19(5)6)29-23-22(20-13-9-7-10-14-20)26(25(23)28)24(27)21-15-11-8-12-16-21/h7-19,22-23H,1-6H3/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMPTVJJXUTDCL-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578524
Record name (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155371-59-8
Record name (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.